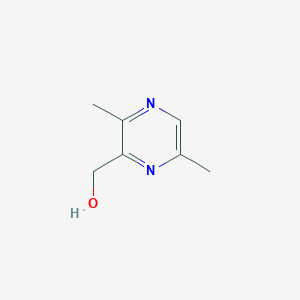

(3,6-Dimethylpyrazin-2-yl)methanol

Description

(3,6-Dimethylpyrazin-2-yl)methanol is a pyrazine derivative featuring a hydroxymethyl group (-CH2OH) at the 2-position and methyl groups (-CH3) at the 3- and 6-positions of the aromatic pyrazine ring. This substitution pattern confers distinct physicochemical properties, including moderate polarity due to the hydroxymethyl group and enhanced lipophilicity from the dual methyl substituents.

Properties

IUPAC Name |

(3,6-dimethylpyrazin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-8-6(2)7(4-10)9-5/h3,10H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQKDSKLJKRODH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dimethylpyrazin-2-yl)methanol typically involves the reaction of 3,6-dimethylpyrazine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrazine nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the hydroxymethyl derivative.

Industrial Production Methods: Industrial production of (3,6-Dimethylpyrazin-2-yl)methanol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Types of Reactions:

Oxidation: (3,6-Dimethylpyrazin-2-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: (3,6-Dimethylpyrazin-2-yl)carboxylic acid.

Reduction: (3,6-Dimethylpyrazin-2-yl)methanamine.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

(3,6-Dimethylpyrazin-2-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3,6-Dimethylpyrazin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Pyrazine Methanol Derivatives

| Compound Name | Substituents (Pyrazine Positions) | Molecular Weight | Melting Point (°C) | Solubility Trends | Key Functional Groups |

|---|---|---|---|---|---|

| (3,6-Dimethylpyrazin-2-yl)methanol | 3-CH3, 6-CH3, 2-CH2OH | 152.18 g/mol | Not reported | Moderate in polar solvents | Hydroxymethyl, methyl |

| (3-Methylpyrazin-2-yl)methanol | 3-CH3, 2-CH2OH | 138.15 g/mol | Not reported | Higher in polar solvents | Hydroxymethyl, methyl |

| [1-(6-Methylpyrazin-2-yl)piperid-3-yl]methanol | 6-CH3, piperidine-methanol | 207.27 g/mol | 68–70.5 | Lower due to bulk | Piperidine, hydroxymethyl |

| (5-Chloro-3-methylpyrazin-2-yl)methanol | 3-CH3, 5-Cl, 2-CH2OH | 158.59 g/mol | Not reported | Reduced vs. non-chlorinated | Chlorine, hydroxymethyl |

| {3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol | 6-CH3, phenoxy-methanol | 230.24 g/mol | Not reported | Low (aromatic bulk) | Phenoxy, hydroxymethyl |

Key Observations :

- Steric Effects: Piperidine-containing derivatives (e.g., [1-(6-Methylpyrazin-2-yl)piperid-3-yl]methanol) exhibit higher molecular weights and melting points due to rigid bicyclic structures, which may limit their utility in solution-phase applications .

Commercial Availability and Cost

Table 2: Supplier Data for Selected Compounds

| Compound Name | Supplier | Purity | Price (1g) |

|---|---|---|---|

| (3-Methylpyrazin-2-yl)methanol | CymitQuimica | 95% | €1,298.00 |

| [1-(6-Methylpyrazin-2-yl)piperid-3-yl]methanol | Kanto Reagents | 95% | JPY 17,300 (~€115) |

| {3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol | ChemExper | 97% | Price on request |

Insights :

- The dimethyl derivative’s commercial data is absent, but its synthesis cost may exceed mono-methyl analogs due to additional methylation steps.

- Piperidine derivatives are more affordable but require post-synthetic purification to address solubility issues .

Biological Activity

(3,6-Dimethylpyrazin-2-yl)methanol is an organic compound belonging to the pyrazine family, characterized by its unique structure and potential biological activities. This article delves into its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C7H10N2O

- Molecular Weight : 138.17 g/mol

- Structural Features : Contains a pyrazine ring with methyl groups at the 3 and 6 positions and a hydroxymethyl group at the 2 position.

The presence of these functional groups contributes to its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and food science.

Synthesis

The synthesis of (3,6-Dimethylpyrazin-2-yl)methanol typically involves the reaction of 3,6-dimethylpyrazine with formaldehyde under basic conditions. This process includes:

- Nucleophilic Addition : The nitrogen atom of the pyrazine ring attacks the carbonyl carbon of formaldehyde.

- Reduction : The resulting intermediate is reduced to yield the hydroxymethyl derivative.

Biological Activities

Research indicates that (3,6-Dimethylpyrazin-2-yl)methanol exhibits various biological activities:

- Antimicrobial Properties : Studies suggest that pyrazine derivatives possess significant antimicrobial effects. This compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which can be beneficial in food preservation and health applications . The hydroxymethyl group may play a crucial role in scavenging free radicals.

- Flavor Enhancement : In food chemistry, (3,6-Dimethylpyrazin-2-yl)methanol is noted for its roasted nut and coffee-like aroma, enhancing sensory qualities in various products .

The biological activity of (3,6-Dimethylpyrazin-2-yl)methanol is thought to involve interactions with specific molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites on these targets, influencing binding affinity and activity. Potential pathways include:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for microbial growth.

- Modulation of Receptor Signaling : By interacting with receptors, it could influence physiological responses.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of (3,6-Dimethylpyrazin-2-yl)methanol:

| Compound Name | Structural Features | Flavor Profile | Biological Activity |

|---|---|---|---|

| (3,6-Dimethylpyrazin-2-yl)methanol | Methyl groups at 3 and 6 positions | Roasted nuts, coffee | Antioxidant potential |

| (2,3-Dimethylpyrazin-2-yl)methanol | Methyl groups at 2 and 3 positions | Earthy notes | Antimicrobial properties |

| (5-Methylpyrazin-2-yl)methanol | Methyl group at 5 position | Nutty | Antioxidant activity |

This table illustrates how variations in structure can lead to differences in flavor profiles and biological activities.

Case Studies

Recent studies have explored the biological activities of pyrazine derivatives extensively:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.